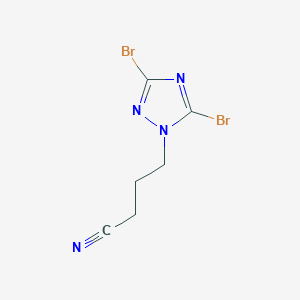

4-(Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms. They have been the subject of numerous studies due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of primary amines, carboxylic acids, and hydrazine . The exact method can vary depending on the specific substituents on the triazole ring.Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific substituents on the triazole ring. They can undergo a variety of reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

The 1,2,4-triazole moiety is a significant scaffold in medicinal chemistry, particularly in the development of anticancer agents. Compounds containing this moiety have been shown to exhibit promising cytotoxic activities against various cancer cell lines. The presence of the dibromo-triazole group in the compound could potentially enhance its ability to interact with biological targets, improving its efficacy as an anticancer agent .

Synthesis of Heterocyclic Compounds

Dibromo-triazole derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds. These intermediates can undergo further chemical transformations to create a diverse array of structures, which are essential in drug discovery and development .

Antimicrobial Applications

The triazole ring system, particularly when substituted with halogens like bromine, has been associated with antimicrobial properties. This makes the compound a candidate for the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Ligand for Transition Metals

Compounds with a triazole ring can act as ligands for transition metals, forming coordination complexes. These complexes have a variety of applications, including catalysis, organic synthesis, and even as potential therapeutic agents .

Enzyme Inhibition

The structural features of 1,2,4-triazoles allow them to fit into the active sites of certain enzymes, acting as inhibitors. This property is particularly useful in the design of drugs that target specific enzymes involved in disease processes .

Material Science

The unique electronic and structural attributes of the dibromo-triazole moiety can be exploited in material science. It can be used to modify the properties of polymers or create novel materials with specific desired characteristics.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3,5-dibromo-1,2,4-triazol-1-yl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N4/c7-5-10-6(8)12(11-5)4-2-1-3-9/h1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICHRHYYFTYMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN1C(=NC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)

![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)

![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)